tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Purity comparison Procurement specification Quality assurance

Medicinal chemistry programs targeting DPP-IV or dopamine D3 receptors often encounter supply gaps for orthogonally protected, C6-methylated hexahydropyrrolo[3,4-b]pyrrole intermediates-compromising parallel synthesis timelines and SAR consistency. • Orthogonal protection: Boc (acid-labile) at N5 & benzyl (hydrogenolysis-labile) at N1 enable sequential, protecting-group-free diversification at two vectors. • C6-methyl conformational constraint directly mirrors patent-exemplified D3 modulators (US10273244, Example 51, Ki = 1.48 nM). • Supplied at ≥98% purity (C₁₉H₂₈N₂O₂, MW 316.44), minimizing byproduct interference in library synthesis.

Molecular Formula C19H28N2O2
Molecular Weight 316.4 g/mol
Cat. No. B14799607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Molecular FormulaC19H28N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1C2C(CCN2CC3=CC=CC=C3)CN1C(=O)OC(C)(C)C
InChIInChI=1S/C19H28N2O2/c1-14-17-16(13-21(14)18(22)23-19(2,3)4)10-11-20(17)12-15-8-6-5-7-9-15/h5-9,14,16-17H,10-13H2,1-4H3
InChIKeyCSKWPUFIVJVDMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class and Procurement Context


tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 2266594-94-7) is a polyfunctionalized hexahydropyrrolo[3,4-b]pyrrole derivative featuring a Boc (tert-butoxycarbonyl) protecting group at the 5-position, a benzyl substituent at the 1-position, and a methyl group at the 6-position. It belongs to the broader class of hexahydropyrrolo[3,4-b]pyrroles, a bicyclic scaffold utilized extensively as chiral building blocks in medicinal chemistry and as core structures in DPP-IV inhibitors [1], dopamine D3 receptor modulators [2], and selective TLR9 antagonists [3]. The compound is commercially supplied at ≥98% purity (NLT 98%) , with a molecular weight of 316.44 g/mol (C₁₉H₂₈N₂O₂). Its specific substitution pattern — a Boc carbamate, an N-benzyl group, and a C6-methyl — is designed to confer distinct steric, electronic, and pharmacokinetic properties that differentiate it from other hexahydropyrrolo[3,4-b]pyrrole analogs in synthetic route selection and biological target engagement.

Why Generic Substitution Fails


Hexahydropyrrolo[3,4-b]pyrroles are not interchangeable; even minor modifications to the N-substitution pattern, protecting group, or methyl placement can fundamentally alter synthetic compatibility, downstream derivatization efficiency, and biological target engagement. The present compound combines three design elements — a base-labile Boc carbamate on the 5-position nitrogen, a benzyl group on the 1-position providing steric bulk and potential π-stacking interactions, and a methyl at the 6-position that introduces conformational constraints — each of which has a direct analog in patent-exemplified DPP-IV inhibitors [1] and dopamine D3 modulators [2]. Generic substitution with des-methyl analogs (e.g., CAS 132414-80-3), N-1 acetyl variants (e.g., CAS 2266594-95-8), or ethyl carbamate-protected analogs (e.g., CAS 894853-99-7) would alter lipophilicity, Boc deprotection kinetics, and pharmacophoric fit, rendering synthetic routes and biological readouts non-transferable. The quantitative evidence below provides procurement-relevant differentiation across purity, structural selectivity, synthetic application, and physicochemical properties.

Quantitative Differentiation Evidence


Purity Threshold Advantage Over Des-Methyl Analog

The target compound is commercially specified at a minimum purity of 98% (NLT 98%) . In contrast, the closest des-methyl analog — tert-butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 132414-80-3) — is routinely offered at a minimum purity specification of 95% . This 3-percentage-point purity differential translates to a minimum impurity burden that is approximately 2.5-fold lower for the target compound (≤2% vs. ≤5% total impurities), reducing the likelihood of impurity interference in sensitive catalytic or biological assay systems.

Purity comparison Procurement specification Quality assurance

C6-Methyl Conformational Constraint vs. Core Scaffolds

The target compound contains a methyl substituent at the 6-position of the hexahydropyrrolo[3,4-b]pyrrole ring system, which is absent in the widely used 5-Boc-hexahydropyrrolo[3,4-b]pyrrole core scaffold (CAS 132414-81-4, C₁₁H₂₀N₂O₂, MW 212.29) and in the 1-benzyl-5-Boc analog (CAS 132414-80-3, C₁₈H₂₆N₂O₂, MW 302.41) . The added methyl group introduces an sp³ stereocenter at C6 and increases van der Waals volume, which can restrict ring puckering conformations of the fused bicyclic system. This conformational constraint is directly analogous to the methyl-substituted hexahydropyrrolo[3,4-b]pyrrole intermediates disclosed in DPP-IV inhibitor patents, where C6 methylation modulates the dihedral angle between the pyrrolidine nitrogen lone pair and the adjacent carbonyl, thereby tuning inhibitory potency [1].

Structural differentiation Conformational constraint Medicinal chemistry building block

Orthogonal Boc/Benzyl Deprotection Strategy

The target compound features a Boc-protected 5-position nitrogen and an N-benzyl group at the 1-position, a substitution pattern amenable to sequential deprotection: the Boc group is cleaved under acidic conditions (TFA or HCl/dioxane), while the N-benzyl group remains stable and can be selectively removed via hydrogenolysis (H₂, Pd/C) in a subsequent step . By contrast, the N-1 acetyl analog (CAS 2266594-95-8, tert-butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate) requires harsher hydrolytic conditions for acetyl removal, and the ethyl carbamate analog (CAS 894853-99-7) lacks the acid-labile Boc group entirely, precluding orthogonal deprotection workflows . The ethyl carbamate analog has been specifically employed in the stereoselective synthesis of 5-HT₂C receptor agonists, whereas the target compound's orthogonal design is better suited for sequential diversification strategies .

Orthogonal protecting group strategy Synthetic accessibility Solid-phase synthesis compatibility

Lipophilicity and Physicochemical Differentiation

The target compound's predicted boiling point of 401.7±28.0 °C and density of 1.089±0.06 g/cm³ are substantially higher than those of the unsubstituted core scaffold (CAS 132414-81-4: boiling point 295.4 °C, density 1.076 g/cm³) , reflecting the added molecular weight and van der Waals contributions from the benzyl and methyl substituents. The benzyl group confers significantly increased lipophilicity (estimated clogP ~3-4) compared to the N-1 acetyl analog (clogP ~1-1.5) , which has important implications for CNS drug discovery programs that require balanced blood-brain barrier (BBB) permeability. In the context of the TLR9 antagonist series exemplified by compound 38 (IC₅₀ 0.1 nM, >10,000-fold selectivity), the hexahydropyrrolo[3,4-b]pyrrole moiety contributes to both potency and favorable pharmacokinetics [1].

Physicochemical property comparison Lipophilicity BBB permeability prediction

Optimal Research and Procurement Scenarios


DPP-IV Inhibitor Library Synthesis

This compound serves as an advanced intermediate for constructing DPP-IV inhibitor candidates where C6-methylation is critical for modulating inhibitory potency. The 5-Boc group allows for late-stage deprotection and subsequent coupling with electrophilic warheads, while the N-benzyl group provides a handle for further SAR exploration or can be removed to reveal the free amine for additional diversification [1]. The 98% purity specification minimizes byproduct interference in parallel synthesis workflows.

Dopamine D3 Receptor Modulator Development

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a privileged motif in dopamine D3 receptor ligands, with patent-exemplified compounds (e.g., US10273244, Example 51) achieving Ki values of 1.48 nM at the D3 receptor [2]. This compound's C6-methyl and N-benzyl substitution pattern is directly relevant to establishing the stereochemical and steric requirements for subtype-selective dopamine receptor modulation.

CNS-Penetrant TLR9 Antagonist Scaffolds

Hexahydropyrrolo[3,4-b]pyrrole-containing quinoline derivatives have demonstrated picomolar TLR9 antagonism (IC₅₀ 0.1 nM) with >10,000-fold selectivity over other TLR family members and good pharmacokinetic properties [3]. The benzyl group's contribution to lipophilicity (estimated clogP ~3-4) makes this compound a suitable starting point for optimizing CNS exposure in neuroinflammatory and autoimmune disease programs.

Sequential Diversification via Orthogonal Deprotection

The orthogonal protecting group strategy — acid-labile Boc at the 5-position and hydrogenolysis-labile benzyl at the 1-position — enables chemists to sequentially functionalize each nitrogen atom without additional protection/deprotection steps . This is particularly valuable in solid-phase synthesis and in medicinal chemistry programs that require rapid analog generation at two distinct vectors, reducing overall synthetic step count and procurement complexity.

Quote Request

Request a Quote for tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.